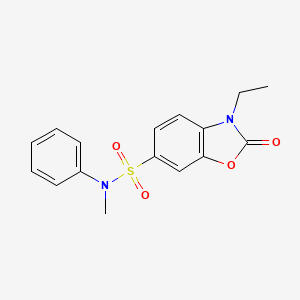
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one, also known as DBZP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBZP is a member of the benzoxazine family of compounds, which are known for their unique chemical and physical properties. In
科学研究应用
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has been studied for its potential applications in a variety of scientific fields, including materials science, organic chemistry, and biochemistry. In materials science, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has been used as a monomer for the synthesis of polybenzoxazines, which are high-performance thermosetting polymers. In organic chemistry, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has been used as a reagent for the synthesis of various compounds, including benzoxazine-based dendrimers. In biochemistry, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has been investigated for its potential as a fluorescent probe for the detection of reactive oxygen species.
作用机制
The mechanism of action of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one is not well understood, but it is thought to involve the formation of stable radicals upon exposure to light or heat. These radicals can then react with other molecules, leading to a variety of chemical transformations.
Biochemical and Physiological Effects:
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has been shown to have a variety of biochemical and physiological effects in vitro. For example, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of various types of cancer cells. 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has also been shown to have antioxidant properties, and to protect cells from oxidative stress.
实验室实验的优点和局限性
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has several advantages for use in lab experiments. It is a stable and relatively inexpensive compound that can be synthesized in large quantities. It is also highly fluorescent, which makes it useful for imaging studies. However, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has some limitations as well. It is relatively insoluble in water, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one. One area of interest is the development of new synthetic methods for 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one and related compounds. Another area of interest is the investigation of the mechanism of action of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one, which could lead to the development of new applications for the compound. Additionally, the use of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one as a fluorescent probe for the detection of reactive oxygen species could be further explored. Finally, the potential use of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one as a therapeutic agent for the treatment of cancer and other diseases could be investigated.
合成方法
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one can be synthesized using a variety of methods. One common method involves the reaction of 2,2-dimethyl-3H-1,4-benzoxazin-4-ol with propionyl chloride in the presence of a strong acid catalyst. This reaction results in the formation of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one, which can be purified using standard techniques such as column chromatography. Other methods of synthesis have also been reported in the literature.
属性
IUPAC Name |
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-12(15)14-9-13(2,3)16-11-8-6-5-7-10(11)14/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYENHTASBWNVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC(OC2=CC=CC=C21)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(2,4-Dimethylphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628752.png)
![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B7628760.png)
![2-[4-(2-Methoxyphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628766.png)

![2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7628776.png)


![Furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone](/img/structure/B7628797.png)
![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)


![1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7628843.png)